2,5-Diamino-4-bromobenzoic acid
Description
2,5-Diamino-4-bromobenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino groups at positions 2 and 5 and a bromine atom at position 2. This structure confers unique chemical properties, such as enhanced solubility in polar solvents due to the hydrophilic amino and carboxylic acid groups, and reactivity influenced by the electron-withdrawing bromine atom.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2,5-diamino-4-bromobenzoic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
WVDQBAMUDUWOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-bromobenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2,5-diaminobenzoic acid. The reaction is carried out by treating 2,5-diaminobenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction yields 2,5-Diamino-4-bromobenzoic acid as the final product.
Industrial Production Methods
Industrial production of 2,5-Diamino-4-bromobenzoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miya
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity and Solubility The amino groups in 2,5-diamino-4-bromobenzoic acid enhance its polarity and hydrogen-bonding capacity compared to non-aminated analogs like 4-bromobenzoic acid. This increases its solubility in aqueous media, making it more suitable for biological applications. Halogen positioning: The bromine in 2,5-diamino-4-bromobenzoic acid (position 4) and 5-bromo-2,4-difluorobenzoic acid (position 5) influences electronic effects. Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitution reactions to specific sites .
Synthesis Efficiency 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving 93–99% purity . In contrast, the synthesis of 2,5-diamino-4-bromobenzoic acid likely requires sequential amination and bromination steps, which may reduce yield due to steric hindrance from the amino groups. 4-Bromobenzoic acid is commercially produced via direct bromination of benzoic acid, a simpler process owing to fewer substituents .
Applications Pharmaceuticals: 2-Aminobenzamide derivatives are used in glycosylation studies and enzyme inhibition . The dual amino groups in 2,5-diamino-4-bromobenzoic acid could expand its utility in chelating metal ions or forming stable salts. Agrochemicals: Brominated benzoic acids like 5-bromo-2,4-difluorobenzoic acid serve as intermediates for herbicides . The amino groups in the target compound may limit its agrochemical use due to higher toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
